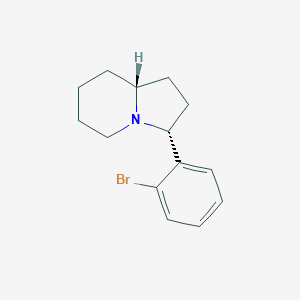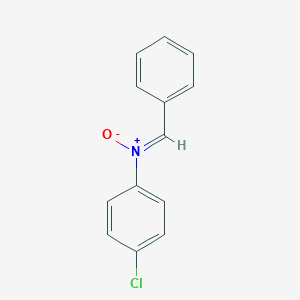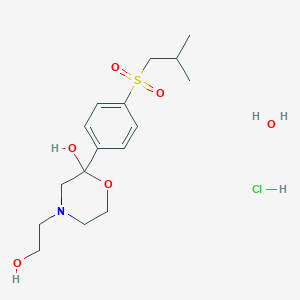benzene CAS No. 100404-06-6](/img/structure/B217147.png)
[(Methylphenyl)methyl](phenylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylphenyl)methyl](phenylmethyl)benzene, also known as 1,3-diphenyl-1-(2-tolyl)propane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as diarylmethanes, which are characterized by the presence of two aryl groups attached to a central carbon atom. The unique structure of [(Methylphenyl)methyl](phenylmethyl)benzene makes it a valuable tool for investigating a wide range of biological processes.
Wirkmechanismus
The mechanism of action of [(Methylphenyl)methyl](phenylmethyl)benzene is not fully understood. However, it is believed that this compound works by binding to specific sites on proteins and altering their activity. This can lead to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects
[(Methylphenyl)methyl](phenylmethyl)benzene has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways. It has also been shown to alter the activity of ion channels, which are important for the regulation of cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using [(Methylphenyl)methyl](phenylmethyl)benzene in lab experiments is its ability to label proteins in real-time. This can provide valuable insights into the dynamics of protein-protein interactions and other biological processes. However, one limitation of this compound is its potential toxicity. Care must be taken when working with this compound to ensure that it does not have adverse effects on cells or organisms.
Zukünftige Richtungen
There are a number of potential future directions for research involving [(Methylphenyl)methyl](phenylmethyl)benzene. One area of interest is the development of new labeling techniques that allow for even more precise tracking of protein-protein interactions. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of diseases involving aberrant protein activity. Finally, researchers may also explore the use of [(Methylphenyl)methyl](phenylmethyl)benzene in the development of new diagnostic tools for the early detection of disease.
Synthesemethoden
[(Methylphenyl)methyl](phenylmethyl)benzene can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction. This reaction involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product can then be further reacted with another aryl halide to form [(Methylphenyl)methyl](phenylmethyl)benzene.
Wissenschaftliche Forschungsanwendungen
[(Methylphenyl)methyl](phenylmethyl)benzene has been widely used in scientific research as a tool for investigating a variety of biological processes. One of the primary applications of this compound is in the study of protein-protein interactions. By labeling proteins with [(Methylphenyl)methyl](phenylmethyl)benzene, researchers can track the interactions between different proteins in real-time.
Eigenschaften
CAS-Nummer |
100404-06-6 |
|---|---|
Produktname |
[(Methylphenyl)methyl](phenylmethyl)benzene |
Molekularformel |
C14H14O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Andere CAS-Nummern |
100404-06-6 |
Synonyme |
[(methylphenyl)methyl](phenylmethyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



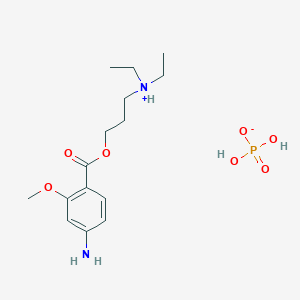
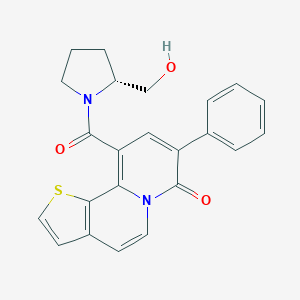
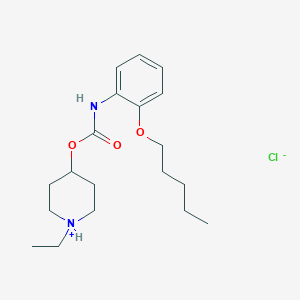
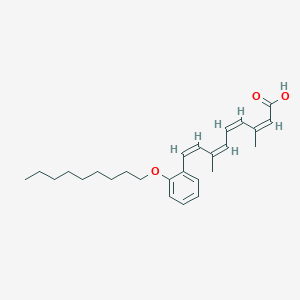


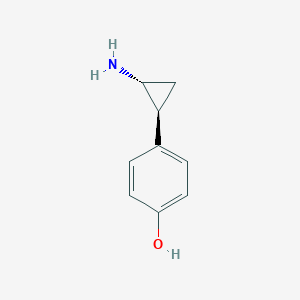
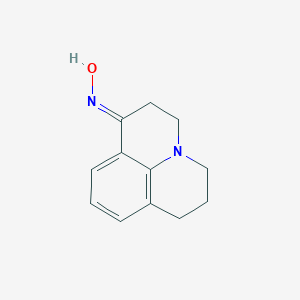
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
